![molecular formula C16H11N B14688098 1H-Naphtho[2,3-F]indole CAS No. 23989-95-9](/img/structure/B14688098.png)
1H-Naphtho[2,3-F]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho[2,3-F]indole is a heterocyclic aromatic compound that combines the structural features of naphthalene and indole.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-F]indole can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction, where phthalic anhydride reacts with N-acetylindoline . Another method is the Fischer indole synthesis, which involves the cyclization of 2-anthraquinonyl hydrazone of ethyl pyruvate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho[2,3-F]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoindole diones, while substitution reactions could introduce various functional groups onto the indole or naphthalene rings .
Scientific Research Applications
1H-Naphtho[2,3-F]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,3-F]indole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects .
Comparison with Similar Compounds
- Naphtho[2,3-e]indole-4,9-dione
- Naphtho[2,3-f]indole-5,10-dione
Comparison: 1H-Naphtho[2,3-F]indole is unique due to its specific structural configuration, which influences its reactivity and biological activity. Compared to other naphthoindoles, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for research and development .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Properties
CAS No. |
23989-95-9 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1H-naphtho[2,3-f]indole |
InChI |
InChI=1S/C16H11N/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10,17H |
InChI Key |
XSRYXDIHGGATEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



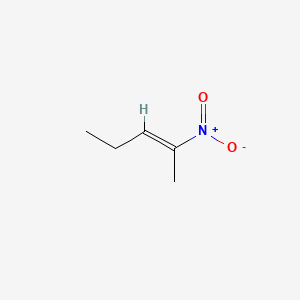
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
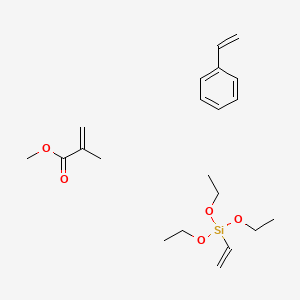
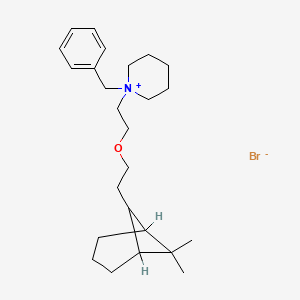
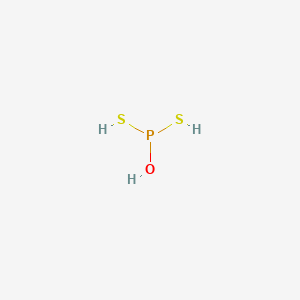
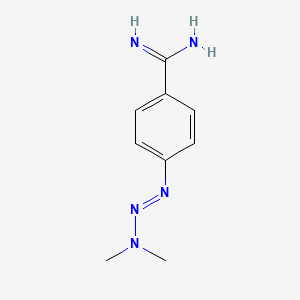

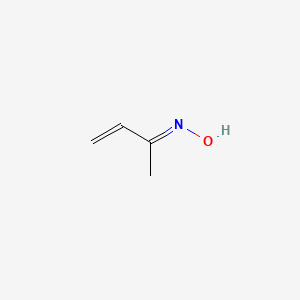
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)

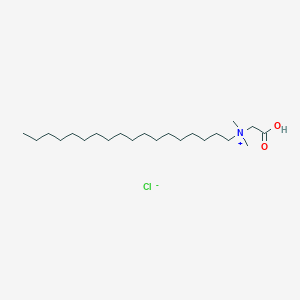
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
